molecular formula C9H20O B1594176 2-Methyl-4-octanol CAS No. 40575-41-5

2-Methyl-4-octanol

Cat. No. B1594176
CAS RN: 40575-41-5
M. Wt: 144.25 g/mol
InChI Key: BIAVIOIDPRPYJK-UHFFFAOYSA-N
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Patent
US05276153

Procedure details

A solution of isovaleraldehyde (5.o g, 58 mmol) in dry THF (15 ml) was added to a stirred 2M THF solution of n-butylmagnesium chloride (30 ml, 60 mmol) at 0° C. under argon. The mixture was allowed to warm up to room temperature and was stirred overnight. The reaction was quenched by the addition of aqueous ammonium chloride (50 ml) and extracted with diethyl ether (200 ml). The organic extracts were dried over anhydrous potassium carbonate, filtered and concentrated to give 2-methyloctan-4-ol (6.4 g, 77%) as a clear oil.
Quantity
58 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
[CH:1](=[O:6])[CH2:2][CH:3]([CH3:5])[CH3:4].[CH2:7]([Mg]Cl)[CH2:8][CH2:9][CH3:10]>C1COCC1>[CH3:4][CH:3]([CH2:2][CH:1]([OH:6])[CH2:7][CH2:8][CH2:9][CH3:10])[CH3:5]

Inputs

Step One
Name
Quantity
58 mmol
Type
reactant
Smiles
C(CC(C)C)=O
Name
Quantity
30 mL
Type
reactant
Smiles
C(CCC)[Mg]Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of aqueous ammonium chloride (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C)CC(CCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.